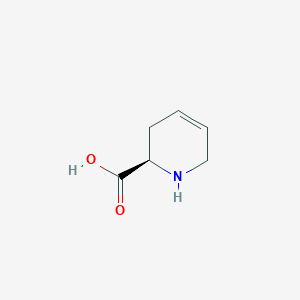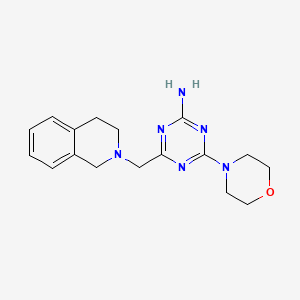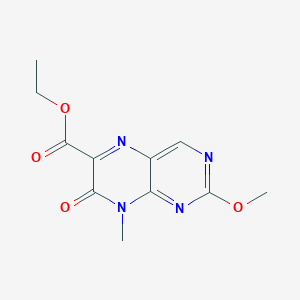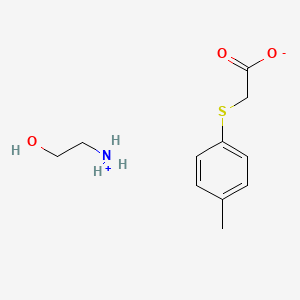
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is a chemical compound with the CAS number 105892-16-8 . It is known for its unique structure, which includes a hydroxyethylazanium group and a 4-methylphenyl sulfanylacetate group. This compound is used primarily in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate typically involves the reaction of 2-hydroxyethylamine with 4-methylphenyl sulfanylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate exerts its effects involves interactions with specific molecular targets. The hydroxyethylazanium group can interact with enzymes and receptors, while the sulfanylacetate group may participate in redox reactions and other biochemical processes. These interactions can modulate various pathways and biological activities .
類似化合物との比較
Similar Compounds
- 2-hydroxyethylammonium acetate
- 4-methylphenyl sulfanylacetate
- 2-hydroxyethylammonium sulfanylacetate
Uniqueness
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is unique due to its combined functional groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in research and industry, distinguishing it from other similar compounds .
特性
CAS番号 |
105892-16-8 |
|---|---|
分子式 |
C11H17NO3S |
分子量 |
243.32 g/mol |
IUPAC名 |
2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate |
InChI |
InChI=1S/C9H10O2S.C2H7NO/c1-7-2-4-8(5-3-7)12-6-9(10)11;3-1-2-4/h2-5H,6H2,1H3,(H,10,11);4H,1-3H2 |
InChIキー |
IGBQDMIZUMHNIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


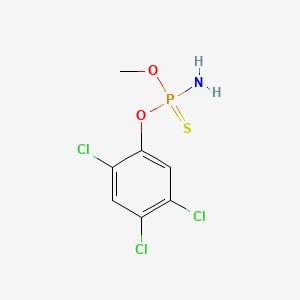
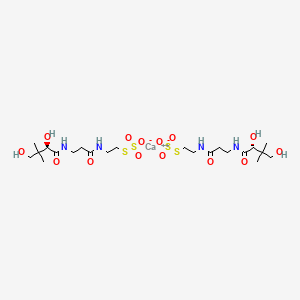
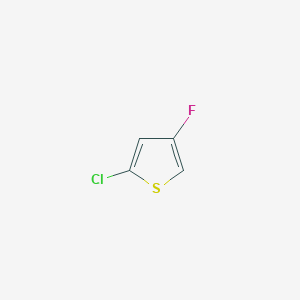
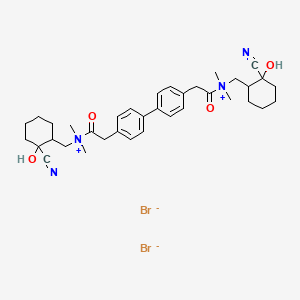
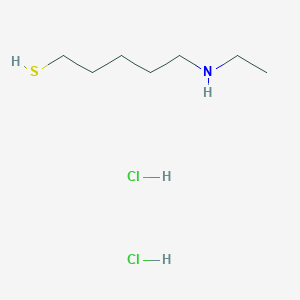
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
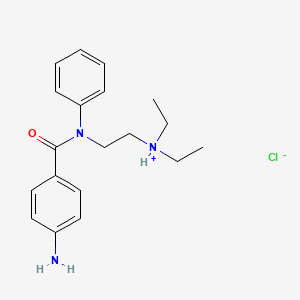
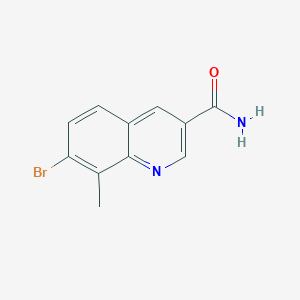
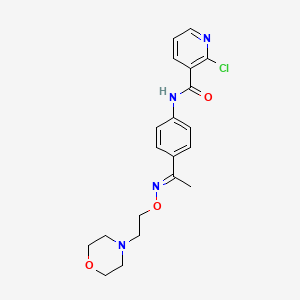
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
